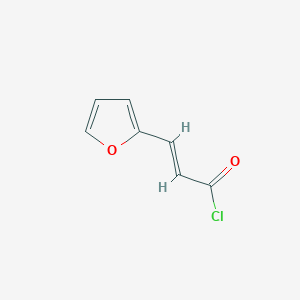

(2E)-3-(2-Furyl)acryloyl chloride

Description

BenchChem offers high-quality (2E)-3-(2-Furyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2-Furyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20689-54-7; 63485-67-6 |

|---|---|

Molecular Formula |

C7H5ClO2 |

Molecular Weight |

156.57 |

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |

InChI Key |

IMRILMSKMWAKCC-ONEGZZNKSA-N |

SMILES |

C1=COC(=C1)C=CC(=O)Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of (2E)-3-(2-Furyl)acryloyl chloride for synthesis

This technical guide details the chemical properties, synthesis, and application of (2E)-3-(2-Furyl)acryloyl chloride , a specialized building block in medicinal chemistry and materials science.

Executive Summary

(2E)-3-(2-Furyl)acryloyl chloride (CAS: 63485-67-6) is an

Chemical Identity & Physical Properties[1][2][3][4]

This compound is often generated in situ due to its moisture sensitivity, but it can be isolated as a low-melting solid or oil under anhydrous conditions.

| Property | Data | Note |

| IUPAC Name | (2E)-3-(Furan-2-yl)prop-2-enoyl chloride | Trans-isomer is thermodynamically favored. |

| CAS Number | 63485-67-6 | |

| Molecular Formula | ||

| Molecular Weight | 156.57 g/mol | |

| Physical State | Low-melting solid or semi-solid | Often handled as a solution in DCM or THF. |

| Solubility | Soluble in DCM, THF, Toluene, | Reacts violently with water/alcohols. |

| Stability | Moisture sensitive; Acid sensitive | Furan ring is prone to acid-catalyzed ring opening. |

Spectroscopic Signature (Representative)[5][6]

-

NMR (

-

IR: Strong carbonyl stretch (

) at

Synthesis & Preparation Protocols

The synthesis must balance the activation of the carboxylic acid with the sensitivity of the furan ring to strong mineral acids (like HCl byproduct).

Method A: Oxalyl Chloride (Preferred / Mild)

This method is superior for high-purity applications as it avoids thermal degradation of the furan ring.

Reagents: 3-(2-Furyl)acrylic acid, Oxalyl chloride, DMF (catalytic), Dichloromethane (DCM).

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or Ar). -

Dissolution: Suspend 3-(2-Furyl)acrylic acid (1.0 equiv) in anhydrous DCM (

). -

Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate.

-

Chlorination: Cool to 0°C. Add Oxalyl chloride (1.2 equiv) dropwise over 15 minutes.

-

Observation: Vigorous gas evolution (

).

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly without further purification.

Method B: Thionyl Chloride (Bulk / Traditional)

Suitable for large-scale preparations where trace impurities are less critical.

-

Reaction: Reflux 3-(2-Furyl)acrylic acid in neat Thionyl chloride (

) or with a benzene/toluene co-solvent for 1–2 hours. -

Purification: Excess

is removed by distillation. -

Risk: High temperatures and HCl concentration may cause darkening (polymerization/furan decomposition).

Caption: Synthesis pathway from commodity chemicals to the reactive acyl chloride and downstream targets.

Reactivity Profile & Mechanism[7]

The compound possesses three distinct reactive centers, creating a "Reactivity Triangle" that must be managed:

-

Acyl Chloride (

): Hard electrophile. Reacts rapidly with nucleophiles (amines, alcohols, thiols) via addition-elimination.[1] -

Conjugated Alkene (

): Soft electrophile. Susceptible to Michael addition (1,4-addition), especially by thiols (cysteine) or soft carbon nucleophiles. -

Furan Ring: Electron-rich aromatic system. Susceptible to electrophilic aromatic substitution or oxidative ring opening under acidic/oxidizing conditions.

Mechanism: Nucleophilic Acyl Substitution

The primary utility is the formation of amides and esters.[1] The reaction proceeds through a tetrahedral intermediate.[1]

-

Key Consideration: Bases (Et3N, DIPEA, Pyridine) are mandatory to scavenge the HCl byproduct. Free HCl can protonate the furan ring, leading to polymerization or ring-opening (darkening of reaction mixture).

Caption: Reactivity map highlighting the competition between desired substitution and potential degradation pathways.

Applications in Drug Discovery

Covalent Inhibitors (Targeted Protein Degradation)

The (2-furyl)acryloyl motif acts as a Michael Acceptor warhead .

-

Mechanism: The acrylamide formed from this chloride reacts irreversibly with cysteine residues in the active site of enzymes (e.g., cysteine proteases, kinases).

-

Advantage: The furan ring provides distinct steric and electronic properties compared to a simple phenyl ring, often improving selectivity or metabolic stability.

FRET Substrates

Peptides derivatized with this compound (e.g., N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly) are used as substrates for proteolytic enzymes. The furan-acryloyl group acts as a quencher or chromophore, and cleavage of the peptide bond results in a measurable spectral shift.

Experimental Protocol: Amide Coupling (General)

Objective: Synthesis of N-Benzyl-3-(2-furyl)acrylamide.

-

Preparation: Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM at 0°C under

. -

Addition: Add a solution of freshly prepared (2E)-3-(2-Furyl)acryloyl chloride (1.05 equiv) in DCM dropwise over 20 minutes.

-

Control: Maintain temperature < 5°C to prevent Michael addition side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Wash with sat.

(removes HCl salts and unreacted acid), followed by brine. -

Isolation: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage.[2] Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and a face shield.

-

Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.

-

Inhalation: Potent lachrymator. Handle only in a functioning fume hood.

-

Storage: Store under inert atmosphere (

/Ar) at 2–8°C. If the liquid turns dark brown/black, significant decomposition has occurred.

References

-

Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. Link

-

Santa Cruz Biotechnology. (2E)-3-(2-furyl)acryloyl chloride Properties and Safety. Link[3]

-

PubChem. Compound Summary: (E)-3-(Furan-2-yl)prop-2-enoyl chloride.[4] National Library of Medicine. Link

-

ResearchGate. Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives. Biomass Conversion and Biorefinery (2023). Link

-

BenchChem. Acryloyl Chloride Reactivity and Protocols. Link

Sources

Technical Guide: Solubility Profile and Handling of 3-(2-Furyl)acryloyl Chloride

[1]

Executive Summary

3-(2-Furyl)acryloyl chloride (FA-Cl) is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical peptidomimetics and functionalized polymers. Its dual functionality—possessing both a furan heterocycle and an

This guide provides a definitive technical framework for solvent selection, distinguishing between thermodynamic solvents (dissolution without reaction) and reactive media (dissolution with decomposition).

Physicochemical Profile & Solubility Mechanism

Structural Determinants of Solubility

The solubility of FA-Cl is governed by three molecular features:

-

Furan Ring: Provides aromatic character and moderate polarity, facilitating solubility in chlorinated solvents and aromatics.

-

Acryloyl Linker: The conjugated alkene system enhances planarity, allowing for

- -

Acyl Chloride Moiety: The highly polarized

and

Hansen Solubility Parameters (Theoretical Estimation)

To predict solubility behavior where empirical data is absent, we apply the Group Contribution Method to estimate Hansen Solubility Parameters (HSP).

| Parameter | Symbol | Estimated Value ( | Significance |

| Dispersion Force | 18.5 | Interaction with non-polar backbones (e.g., Toluene). | |

| Polar Force | 12.0 | Interaction with dipoles (e.g., DCM, THF). | |

| H-Bonding | 5.5 | Low capacity for H-bonding; avoids protic solvents. |

Application Insight: The low

Solvent Selection Matrix: The Solubility-Stability Trade-off

For an Application Scientist, "solubility" is meaningless without "stability." The following matrix categorizes solvents based on this duality.

Table 1: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Status | Stability Status | Application Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 g/L) | High | Preferred for reactions and transport. Must be stabilized (Amylene preferred over Ethanol). |

| Aromatic | Toluene, Benzene, Xylene | Good (>50 g/L) | High | Ideal for reflux reactions; higher boiling point allows thermal acceleration. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Moderate | Warning: THF must be anhydrous and peroxide-free. Lewis acid byproducts can trigger ring-opening polymerization of THF. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Good | Conditional | strictly anhydrous required. DMF can catalyze decomposition at high temps (Vilsmeier-Haack type side reactions). |

| Aliphatic | Hexane, Heptane, Pentane | Poor (<5 g/L) | High | Anti-solvent: Used for precipitation and recrystallization. |

| Protic | Water, Methanol, Ethanol | Reactive | None | PROHIBITED. Reacts violently to form HCl and corresponding ester/acid. |

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).

Caption: Decision logic for selecting solvents for 3-(2-Furyl)acryloyl chloride, prioritizing chemical stability over solubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the saturation limit of FA-Cl in a specific solvent without hydrolysis interference.

Prerequisites:

-

Schlenk line or Glovebox (Inert Atmosphere:

or -

Solvent dried to <50 ppm water (Karl Fischer validated).

Workflow:

-

Saturation: In a Schlenk tube, add excess solid FA-Cl to 5.0 mL of the target solvent.

-

Equilibration: Stir at 25°C for 2 hours under positive inert gas pressure.

-

Filtration: Use a syringe filter (PTFE, 0.45 µm) pre-dried and flushed with

to transfer 1.0 mL of supernatant into a pre-weighed, dry vial. -

Evaporation: Remove solvent under high vacuum (Schlenk manifold) until constant weight is achieved.

-

Validation: Analyze the residue via

-NMR (-

Pass: Distinct furan peaks (6.5–7.6 ppm) and acrylate doublets.

-

Fail: Broad peaks or carboxylic acid shift (indicating hydrolysis during the test).

-

Protocol B: Recrystallization (Purification)

FA-Cl often contains hydrolyzed acid impurities. This protocol uses the solubility differential between Chlorinated solvents and Alkanes.

-

Dissolution: Dissolve crude FA-Cl in minimal warm DCM (35°C).

-

Filtration: Filter quickly to remove inorganic salts or polymerized material.

-

Precipitation: Add anhydrous Heptane dropwise until turbidity persists (Ratio approx 1:3 DCM:Heptane).

-

Crystallization: Cool slowly to -20°C.

-

Isolation: Filter under

blanket. Wash with cold Pentane.

Reaction Mechanism & Solvent Interaction[2]

Understanding the mechanism of decomposition is vital for troubleshooting solubility issues.

Hydrolysis Mechanism (The "Wet Solvent" Failure Mode): Even trace moisture in "soluble" solvents like Acetone leads to the formation of 3-(2-Furyl)acrylic acid and HCl. The HCl byproduct is autocatalytic, accelerating the degradation of the furan ring (acid-catalyzed polymerization).

Caption: Hydrolysis pathway of FA-Cl. In non-polar solvents, the acid product often precipitates, falsely appearing as "insolubility."

References

-

Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. Retrieved from

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Acid Chloride Handling).[1][2][3]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 63485-67-6. Retrieved from

-

BenchChem. Acyl Chlorides in Organic Synthesis: A Comparative Guide. Retrieved from

Technical Guide: Stability Mechanics & Handling of Furan-Based Acryloyl Chlorides

Subject: 3-(Furan-2-yl)acryloyl Chloride (FACl) CAS: 63485-67-6 (Typical derivative) Context: Chemical Synthesis, Drug Development, and Enzymatic Assay Reagents.

Executive Summary

Furan-based acryloyl chlorides, specifically 3-(2-furyl)acryloyl chloride (FACl) , represent a class of "Janus" molecules in organic synthesis: highly versatile yet kinetically unstable. They serve as critical intermediates in the synthesis of antimicrobial agents and as chromogenic substrates for Angiotensin Converting Enzyme (ACE) assays (e.g., FAPGG).

However, their dual-functionality—possessing both an electron-rich furan ring and an electron-deficient acryloyl chloride moiety—creates a "suicide" architecture. Under ambient conditions, these compounds undergo rapid hydrolysis, autocatalytic ring degradation, and photo-initiated polymerization. This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating protocol for their handling.

Part 1: The Chemical Architecture of Instability

To master the handling of FACl, one must understand the electronic conflict within the molecule.

-

The Furan Ring (Nucleophile): The furan ring is electron-rich and aromatic, but it has low resonance energy compared to benzene. This makes it highly susceptible to electrophilic attack and acid-catalyzed ring opening.

-

The Acryloyl Chloride (Electrophile): This group is a hard electrophile. It withdraws electron density from the furan ring via conjugation, slightly stabilizing the ring against oxidation but making the carbonyl carbon hyper-reactive to nucleophiles (water).

-

The Conjugated Linker: The alkene spacer allows for UV absorption (

~300-330 nm), making the molecule a chromophore. While useful for detection, this feature renders the compound highly photosensitive, prone to [2+2] cycloaddition in the solid state.

Part 2: Degradation Pathways under Ambient Conditions

Under standard laboratory conditions (25°C, 1 atm, ambient humidity/light), FACl degrades via three competing pathways.

Hydrolysis & Autocatalytic Destruction (Primary Risk)

Upon contact with atmospheric moisture, the acid chloride hydrolyzes to the carboxylic acid and HCl. Unlike simple benzoyl chlorides, the generated HCl is fatal to the remaining intact molecule.

-

Mechanism: HCl protonates the furan ring (often at the C2 or C5 position), destroying aromaticity and leading to ring opening (formation of diketones) and polymerization (humin formation).

-

Outcome: The sample turns from a yellow solid/oil to a black, tarry residue within hours.

Radical Polymerization

The acryloyl double bond is susceptible to radical polymerization initiated by heat or light.

-

Mechanism:

. -

Mitigation: Commercial preparations often require stabilizers like phenothiazine, though these can interfere with subsequent biological assays.

Diels-Alder Dimerization (Long-term Risk)

Furan is a diene; the acryloyl group is a dienophile.

-

Mechanism: In concentrated solutions or neat storage, two molecules can undergo a Diels-Alder reaction (endo/exo adducts). While slower than hydrolysis, this creates oligomers that complicate purification.

Visualization: Degradation Network

The following diagram illustrates the cascade of failure when FACl is exposed to ambient stress.

Caption: Figure 1. Kinetic degradation pathways of FACl. Note the feedback loop where HCl byproduct accelerates furan ring destruction.

Part 3: Experimental Protocol for Stability Assessment

Do not rely on vendor labels for purity after storage. Use this self-validating workflow to assess reagent quality before use in sensitive applications (e.g., ACE inhibition assays).

Quantitative Stability Profile

The following table summarizes the stability of FACl under varying conditions.

| Condition | Phase | Dominant Degradation Mode | Estimated Half-Life ( |

| Ambient Air (25°C, 50% RH) | Solid/Oil | Hydrolysis + HCl Ring Opening | < 1 Hour |

| Inert Gas ( | Solid/Oil | Slow Dimerization | Weeks |

| Inert Gas ( | Solid | Minimal | Months |

| Solution (Wet Solvent) | Liquid | Rapid Hydrolysis | Minutes |

| Solution (Dry | Liquid | Stable (if acid-free) | Days |

Quality Control Workflow (NMR Validation)

Proton NMR (

Protocol:

-

Sampling: Remove FACl from cold storage and allow it to warm to RT inside a desiccator (prevents condensation).

-

Solvent: Use anhydrous

treated with basic alumina (to remove traces of DCl/acid). -

Analysis:

-

Target Signal: Look for the doublet of the vinylic proton

to the carbonyl. -

Shift Diagnostic:

-

Acryloyl Chloride:

~6.5 - 6.8 ppm (Deshielded by Cl). -

Carboxylic Acid (Hydrolysis):

~6.3 - 6.5 ppm (Upfield shift). -

Aldehyde (Degradation):

~9.5 ppm.

-

-

-

Decision: If Acid > 5%, recrystallize (from dry hexane/toluene) or distill (vacuum) immediately.

Part 4: Handling & Synthesis Best Practices

Synthesis and Isolation

When synthesizing FACl (e.g., from Furanacrylic acid + Thionyl Chloride), avoid excess heat.

-

Reagent: Use Oxalyl Chloride with catalytic DMF at 0°C instead of Thionyl Chloride at reflux. This prevents thermal polymerization of the furan ring.

-

Quenching: Remove solvent under high vacuum at

C. Do not heat to dryness.

Storage Architecture

-

Vessel: Amber glass vial (UV protection) with a Teflon-lined cap.

-

Atmosphere: Argon backfill is superior to Nitrogen (Ar is heavier than air and blankets the solid).

-

Temperature: Store at -20°C.

-

Desiccant: Store the vial inside a secondary jar containing

or active silica gel.

Visualization: Safe Handling Workflow

Caption: Figure 2. Decision tree for the qualification and handling of furan-acryloyl chlorides.

References

-

Deleuze, H., et al. (2022). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry, 46, 16781-16788. Available at: [Link]

- Holmquist, B., & Vallee, B. L. (1979).Metal-binding proteins: Metallothionein and furanacryloyl-L-phenylalanylglycylglycine (FAPGG) assays.

-

Vlachos, D. G., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry. PMC / NIH. Available at: [Link]

Methodological & Application

Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride Using Thionyl Chloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(2-Furyl)acryloyl chloride is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an acyl chloride with the structural motif of a furan ring. This compound serves as a critical building block for introducing the (2E)-3-(2-Furyl)acryloyl group into various molecules, a moiety present in numerous pharmacologically active compounds and functional materials. The acyl chloride functionality allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1] The furan ring, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry, known to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

This application note provides a detailed guide to the synthesis of (2E)-3-(2-Furyl)acryloyl chloride from (2E)-3-(2-Furyl)acrylic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a comprehensive, step-by-step experimental protocol, and outline the necessary safety precautions and analytical characterization techniques.

Reaction Mechanism: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient transformation in organic chemistry.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is ultimately replaced by a chloride ion.[3]

The mechanism can be summarized in the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the (2E)-3-(2-Furyl)acrylic acid on the electrophilic sulfur atom of thionyl chloride.[4]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated acyl chlorosulfite intermediate and a chloride ion.

-

Chloride Attack and Tetrahedral Intermediate: The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate. This results in the formation of a tetrahedral intermediate.[2][5]

-

Collapse and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which subsequently protonates to form hydrochloric acid (HCl) gas.[5] The evolution of these gaseous byproducts drives the reaction to completion, making it effectively irreversible.[5]

A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction, particularly for less reactive carboxylic acids. DMF reacts with thionyl chloride to form a Vilsmeier-type chlorinating agent, which is more reactive than thionyl chloride itself.[5]

Caption: Workflow for the Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of (2E)-3-(2-Furyl)acryloyl chloride. The reaction should be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[6][7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| (2E)-3-(2-Furyl)acrylic acid | C₇H₆O₃ | 138.12 | 1.0 eq | Starting material |

| Thionyl chloride | SOCl₂ | 118.97 | 1.5 - 2.0 eq | Reagent and solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Optional catalyst |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Optional, if not using neat SOCl₂ |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying | |

| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | For NMR |

Equipment

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a beaker with sodium hydroxide solution)

-

Dropping funnel (if using a solvent)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place (2E)-3-(2-Furyl)acrylic acid (1.0 eq). The entire apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as thionyl chloride reacts violently with water.[7][8]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The reaction can be performed neat (using thionyl chloride as both reagent and solvent) or in an anhydrous solvent like dichloromethane. If using a solvent, dissolve the carboxylic acid in the solvent first, then add the thionyl chloride dropwise. A catalytic amount of DMF (1-2 drops) can be added at this stage.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by vacuum distillation. Be cautious as thionyl chloride is corrosive.

-

Purification: The crude (2E)-3-(2-Furyl)acryloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane). The purified product should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water to produce toxic gases (HCl and SO₂).[8] Therefore, it is imperative to handle it with extreme care in a well-ventilated chemical fume hood.[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.[10]

-

Waste Disposal: Dispose of thionyl chloride and any reaction residues according to institutional and local regulations for hazardous chemical waste.

Characterization of (2E)-3-(2-Furyl)acryloyl Chloride

The identity and purity of the synthesized (2E)-3-(2-Furyl)acryloyl chloride should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.56 g/mol [11] |

| Appearance | Solid or semi-solid or liquid or lump[12] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the vinyl protons and the furan ring protons. The coupling constants of the vinyl protons will confirm the (E)-stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm, in addition to signals for the vinyl and furan carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the acyl chloride, typically around 1750-1800 cm⁻¹. The C=C stretching of the alkene and the characteristic bands of the furan ring should also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum may also show characteristic fragmentation patterns.

Conclusion

The synthesis of (2E)-3-(2-Furyl)acryloyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and efficient method. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent reactions.

References

-

Loba Chemie. (n.d.). THIONYL CHLORIDE AR. Retrieved from [Link]

-

PENTA. (2019, September 12). Thionyl chloride. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-(furan-2-yl)prop-2-enoyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. vandemark.com [vandemark.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. orgosolver.com [orgosolver.com]

- 6. lobachemie.com [lobachemie.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nj.gov [nj.gov]

- 11. (2E)-3-(furan-2-yl)prop-2-enoyl chloride | C7H5ClO2 | CID 10920765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-3-(Furan-2-yl)acryloyl chloride | 63485-67-6 [sigmaaldrich.com]

Application Note: Esterification Protocols for 3-(2-Furyl)acryloyl Chloride

Abstract & Scope

This technical guide details the synthetic protocols for the esterification of 3-(2-Furyl)acryloyl chloride (also known as trans-3-(2-furyl)acryloyl chloride or cinnamoyl chloride analogues). These derivatives are critical intermediates in the synthesis of EGFR inhibitors , antimicrobial agents , and photo-crosslinkable polymers (e.g., polyvinyl cinnamate analogues).

Unlike standard aliphatic acid chlorides, this substrate possesses a furan ring (acid-sensitive) and a conjugated alkene (polymerization-prone). This guide prioritizes reaction conditions that mitigate furan ring-opening and Michael addition side reactions while maximizing yield.

Chemical Context & Reactivity Profile[1][2][3][4]

To design a robust protocol, one must understand the failure modes of the substrate:

-

Furan Acid Sensitivity: The furan ring is electron-rich. In the presence of strong acids (like the HCl byproduct of esterification), it is susceptible to electrophilic attack and subsequent ring-opening/polymerization. Implication: Rapid HCl scavenging is non-negotiable.

-

Conjugated System: The

-unsaturated system allows for potential Michael additions if strong nucleophiles are present without steric control. -

Acyl Chloride Reactivity: While highly reactive, it requires anhydrous conditions to prevent hydrolysis back to the parent acid, 3-(2-furyl)acrylic acid.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via an addition-elimination pathway.[1][2][3][4][5] The base (e.g., Triethylamine) serves dual roles: it acts as a proton scavenger and, in the case of DMAP, as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate.

Figure 1: General mechanism of base-promoted esterification. The base prevents acid-catalyzed degradation of the furan moiety.

Experimental Protocols

Protocol A: Standard Primary/Secondary Alcohol Esterification

Best for: Unhindered alcohols (Methanol, Ethanol, Benzyl alcohol). Yield Expectation: 85–95%

Reagents

-

Substrate: 3-(2-Furyl)acryloyl chloride (1.0 equiv)

-

Nucleophile: Alcohol (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and an inert gas inlet (

or Ar). -

Solvation: Dissolve the Alcohol and Triethylamine in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Expert Note: Pre-mixing the base with the alcohol ensures that any HCl generated upon chloride addition is immediately neutralized, protecting the furan ring.

-

-

Addition: Dissolve 3-(2-Furyl)acryloyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).

-

Workup:

-

Dilute with DCM.

-

Wash with cold saturated

(2x) to remove unreacted acid/HCl traces. -

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (from Hexanes/EtOAc) or Flash Chromatography.

Protocol B: DMAP-Catalyzed Esterification (Steglich-Type)

Best for: Sterically hindered alcohols (Tertiary alcohols, Phenols) or low-reactivity substrates.

Reagents

-

Substrate: 3-(2-Furyl)acryloyl chloride (1.0 equiv)

-

Nucleophile: Alcohol (1.0 equiv)

-

Base: Pyridine (2.0 equiv) or TEA (1.5 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv / 10 mol%)

-

Solvent: Anhydrous DCM

Step-by-Step Procedure

-

Setup: Standard anhydrous setup (as above).

-

Catalyst Activation: Dissolve the Alcohol, Base, and DMAP in DCM. Cool to 0°C.

-

Addition: Add the acid chloride dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction times may extend to 12–24 hours for very hindered substrates.

-

Workup: Similar to Protocol A, but include a wash with 0.1 M HCl or 10% Citric Acid to specifically remove the DMAP and Pyridine.

-

Caution: Perform acid washes quickly and keep cold to avoid furan degradation. Immediately follow with a bicarbonate wash.

-

Optimization & Troubleshooting Guide

Solvent & Base Compatibility Table

| Component | Recommendation | Notes |

| Solvent | DCM (Preferred) | Excellent solubility for acyl chlorides; easy workup. |

| THF | Good alternative; ensures homogeneity if the ester is polar. | |

| Toluene | Use for higher temp reactions (rarely needed for acid chlorides). | |

| Base | Triethylamine (TEA) | Standard. Cheap, easy to remove.[6] |

| Pyridine | Good solvent/base hybrid. Harder to remove (smell). | |

| DIPEA (Hünig's Base) | Use if TEA causes elimination side reactions (non-nucleophilic). | |

| Catalyst | DMAP | Essential for tertiary alcohols. Use 5-10 mol%. |

Decision Tree for Process Selection

Figure 2: Decision logic for selecting the appropriate esterification protocol.

Common Failure Modes

-

Black/Dark Mixture: Indicates polymerization or furan decomposition.

-

Fix: Ensure temperature is strictly

during addition. Add a radical inhibitor (e.g., BHT) if the scale is large. Ensure base is present before adding the acid chloride.

-

-

Low Yield: Hydrolysis of the acid chloride.

-

Fix: Ensure solvents are anhydrous. Check the quality of the acid chloride (it should be yellow/tan, not dark brown).

-

-

Product Polymerization:

-

Fix: Store the final ester in the dark and cold. Furanacrylates are photo-active [2].

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Momose, Y. et al. "Photocrosslinking of Poly(vinyl alcohol) Containing Furanacrylic Acid Units." Journal of Applied Polymer Science. Link

-

Sakakura, A. et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[7] Journal of the American Chemical Society, 2007.[7] Link

-

BenchChem. "Stability of Furan Rings in Acidic Conditions." Link (General reactivity data).

-

Thermo Fisher Scientific. "3-(2-Furyl)acrylic acid Product Specifications." Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. reddit.com [reddit.com]

- 7. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

Application Notes & Protocols: (2E)-3-(2-Furyl)acryloyl Chloride as a Versatile Michael Acceptor Intermediate

Abstract

This technical guide provides an in-depth exploration of (2E)-3-(2-Furyl)acryloyl chloride, a bifunctional reagent of significant interest in medicinal chemistry and materials science. We dissect its unique reactivity profile, which combines the high electrophilicity of an acyl chloride with the conjugated electrophilicity of an α,β-unsaturated system, all scaffolded by the furan moiety—a privileged heterocycle in drug discovery. This document furnishes researchers, scientists, and drug development professionals with foundational principles, detailed synthesis and application protocols, and expert insights into leveraging this intermediate for covalent modification and polymer synthesis. The protocols are designed to be self-validating, with integrated troubleshooting and characterization guidance to ensure experimental success.

Introduction: The Strategic Value of Furan-Based Michael Acceptors

The Michael addition reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the realm of drug discovery, α,β-unsaturated carbonyl compounds, or Michael acceptors, have garnered immense attention as "warheads" for targeted covalent inhibitors (TCIs).[1] These TCIs form a stable bond with a nucleophilic amino acid residue, typically cysteine, within a target protein, offering advantages in potency, duration of action, and overcoming drug resistance.[1]

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, often acting as a bioisostere for phenyl groups to enhance metabolic stability and drug-receptor interactions.[2][3] Its incorporation into drug candidates has led to a wide spectrum of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][5]

(2E)-3-(2-Furyl)acryloyl chloride merges these two powerful concepts. It is not merely a reactive chemical; it is a strategic intermediate that installs a furan-scaffolded Michael acceptor system onto a nucleophile. This guide elucidates the principles and practicalities of its use.

Reactivity Profile: A Tale of Two Electrophiles

(2E)-3-(2-Furyl)acryloyl chloride possesses two primary electrophilic sites, leading to a rich and controllable reactivity profile. Understanding the electronic properties is key to predicting its behavior with various nucleophiles.

-

The Acyl Chloride (1,2-Addition Site): The carbonyl carbon is highly electrophilic due to the strong inductive effect of the chlorine atom and the carbonyl oxygen. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[6][7] This functionality is typically used to attach the entire furyl-acryloyl moiety to a molecule of interest.

-

The Michael Acceptor (1,4-Addition Site): The β-carbon of the α,β-unsaturated system is rendered electrophilic through conjugation with the carbonyl group. This allows for 1,4-conjugate addition, the hallmark of a Michael acceptor.[1] Soft nucleophiles, such as thiols, preferentially attack this site.

The furan ring, being electron-rich, participates in the conjugated system, subtly modulating the electrophilicity of the β-carbon. While it can donate electron density, the powerful electron-withdrawing effect of the acyl chloride group ensures the system remains a potent Michael acceptor.

Figure 1. Dual electrophilic nature of (2E)-3-(2-Furyl)acryloyl chloride.

Physicochemical Data

| Property | Value |

| CAS Number | 63485-67-6[8][9] |

| Molecular Formula | C₇H₅ClO₂[10] |

| Molecular Weight | 156.57 g/mol [10] |

| Appearance | Solid, semi-solid, or liquid[10] |

| Synonyms | (2E)-3-(2-furyl)-2-propenoyl chloride[10] |

Protocol: Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride

This protocol details the conversion of the corresponding carboxylic acid to the acyl chloride, a standard and reliable transformation. The use of oxalyl chloride with a catalytic amount of DMF is a high-yielding method that produces gaseous byproducts, simplifying purification.[11]

Figure 2. Workflow for the synthesis of the title compound.

Materials and Reagents

-

(2E)-3-(2-Furyl)acrylic acid

-

Oxalyl chloride (≥98%)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

Step-by-Step Procedure

-

Setup: Under an inert atmosphere, add (2E)-3-(2-Furyl)acrylic acid (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM (approx. 0.2 M).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirring suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 20 minutes. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours until the solution becomes clear and gas evolution ceases.

-

Isolation: Carefully remove the solvent and any excess oxalyl chloride in vacuo. The resulting crude acyl chloride is often of sufficient purity for subsequent steps.

Causality, Insights, and Safety

-

Why Oxalyl Chloride? Unlike thionyl chloride, oxalyl chloride and its byproducts (CO, CO₂, HCl) are volatile, making purification straightforward. The reaction is catalyzed by DMF via the formation of a Vilsmeier intermediate, which is the active chlorinating agent.[11]

-

Inert Atmosphere is Crucial: Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[7]

-

Immediate Use: Due to its reactivity and instability, it is highly recommended to use the synthesized (2E)-3-(2-Furyl)acryloyl chloride immediately without prolonged storage.

-

Safety: Acryloyl chlorides are corrosive, lachrymatory, and potent irritants.[7][12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The gaseous byproducts are toxic and should be vented safely.

Application Protocol: Michael Addition with a Thiol Nucleophile

This protocol demonstrates the core utility of (2E)-3-(2-Furyl)acryloyl chloride as a precursor to a Michael acceptor. First, the acyl chloride is reacted with an amine or alcohol to form a more stable amide or ester. This new molecule, which now contains the furyl-acrylamide or furyl-acrylate moiety, is then subjected to a Michael addition reaction with a thiol. This two-step, one-pot sequence is highly efficient.

Figure 3. Mechanism of 1,4-conjugate Michael addition with a thiol nucleophile.

Materials and Reagents

-

Crude (2E)-3-(2-Furyl)acryloyl chloride (from Protocol 3)

-

Primary or secondary amine (e.g., benzylamine) or an alcohol

-

A non-nucleophilic base (e.g., Triethylamine, TEA)

-

Thiol (e.g., 1-dodecanethiol)

-

Anhydrous DCM or THF

-

Saturated aqueous NaHCO₃, brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Step-by-Step Procedure

-

Amide/Ester Formation: a. Dissolve the amine/alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Slowly add a solution of the freshly prepared (2E)-3-(2-Furyl)acryloyl chloride (1.05 eq) in DCM. d. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting amine/alcohol is consumed.

-

Michael Addition: a. To the same reaction flask containing the newly formed acrylamide/acrylate, add the thiol (1.1 eq). b. Stir the reaction at room temperature. The reaction is often complete within a few hours but may be left overnight. Monitor by TLC or LC-MS.

-

Workup: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure thioether adduct.

Self-Validation: Expected Results & Troubleshooting

| Parameter | Expected Outcome / Characterization |

| ¹H NMR | Disappearance of the vinyl proton signals (~6.0-7.5 ppm) and appearance of new aliphatic proton signals for the -CH(SR)-CH₂-CO- moiety, typically seen as multiplets around 2.5-3.5 ppm. |

| Mass Spec (ESI) | Observation of the correct [M+H]⁺ or [M+Na]⁺ peak for the final adduct. |

| TLC Analysis | The final product should have a distinct Rf value compared to the acrylamide/acrylate intermediate and the starting thiol. |

| Problem | Potential Cause | Suggested Solution |

| Low Yield of Adduct | Incomplete reaction; Steric hindrance. | Add a catalytic amount of a base like DBU to facilitate the thiol-Michael addition. Increase reaction time. |

| Polymerization | Presence of radical initiators or strong base. | Ensure the reaction is run under an inert atmosphere and avoid excessively strong bases for the Michael addition step. Use purified solvents. |

| Hydrolysis of Acyl Chloride | Presence of water. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |

| Mixture of Products | Competing 1,2-addition of the thiol to the intermediate amide/ester carbonyl (unlikely but possible). | This is generally not an issue as thiols are soft nucleophiles that strongly favor 1,4-addition. Ensure reaction temperature is not excessively high. |

Concluding Remarks

(2E)-3-(2-Furyl)acryloyl chloride is a powerful and versatile intermediate for the synthesis of complex molecules. Its dual reactivity allows for the straightforward installation of a furan-containing Michael acceptor system, which is of high value in the development of covalent inhibitors and functional materials. By understanding the principles of its reactivity and following robust, well-controlled protocols, researchers can effectively harness the synthetic potential of this reagent. The methodologies presented herein provide a solid foundation for the exploration and application of this unique chemical building block.

References

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: ResearchGate URL: [Link]

-

Title: Furan: A Promising Scaffold for Biological Activity Source: Advanced Biological and Biomedical Research URL: [Link]

-

Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Fluorine-Containing Furan Derivatives from the Michael Addition of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with β-Nitrostyrenes Source: Journal of the Chinese Chemical Society URL: [Link]

-

Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: Molecules URL: [Link]

-

Title: Competition between furan DA and Michael addition in polarized systems Source: ResearchGate URL: [Link]

-

Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds Source: RSC Publishing URL: [Link]

-

Title: Synthetic and Theoretical Investigations on the Construction of Oxanorbornenes by a Michael Addition and Intramolecular Diels–Alder Furan Reaction Source: ResearchGate URL: [Link]

-

Title: Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry Source: RSC Publishing URL: [Link]

-

Title: An efficient strategy for the synthesis of 5-hydroxymethylfurfural derivative based poly(β-thioether ester) via thiol-Michael addition Source: RSC Publishing URL: [Link]

-

Title: Furan as a versatile synthon Source: ACS Publications URL: [Link]

-

Title: New insights into the old reaction between acryloyl chlorides and pyridine Source: ResearchGate URL: [Link]

-

Title: Revisiting the Synthesis of Cellulose Acrylate and Its Modification via Michael Addition Reactions Source: ACS Publications URL: [Link]

-

Title: Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives Source: Organic Chemistry Portal URL: [Link]

-

Title: Best way to form C-C bond at acryloyl chloride carbonyl? Source: Reddit URL: [Link]

-

Title: How do I synthesize acryloyl chloride? Source: ResearchGate URL: [Link]

-

Title: Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System Source: PubMed URL: [Link]

-

Title: Preparation of acryloyl chloride Source: PrepChem.com URL: [Link]

-

Title: Acryloyl chloride Source: Wikipedia URL: [Link]

Sources

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijabbr.com [ijabbr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 8. (2E)-3-(2-furyl)acryloyl chloride | CAS 63485-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. scbt.com [scbt.com]

- 10. (E)-3-(Furan-2-yl)acryloyl chloride | 63485-67-6 [sigmaaldrich.com]

- 11. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

Application Note & Protocol: Covalent Functionalization of Polymers with (2E)-3-(2-Furyl)acryloyl chloride for Advanced Biomaterials and Drug Delivery Systems

Introduction: The Strategic Importance of Furan-Functionalized Polymers

In the landscape of advanced materials science and drug development, functionalized polymers serve as intelligent platforms capable of interacting with biological systems in a highly specific and controlled manner[1]. Among the diverse chemical moieties used for polymer modification, the furan group stands out for its unique and powerful reactivity. Sourced from renewable biomass resources, furan-based polymers represent a sustainable alternative to traditional petroleum-based materials[2].

The primary utility of incorporating furan groups onto a polymer backbone lies in their ability to act as a highly efficient diene in the Diels-Alder reaction, a cornerstone of "click chemistry"[3][4]. This [4+2] cycloaddition reaction, typically with a maleimide dienophile, proceeds under mild, biocompatible conditions with high specificity and yield, making it an exemplary tool for bioconjugation[5][6]. The resulting covalent bond is thermally reversible; heating can induce a retro-Diels-Alder reaction, regenerating the furan and maleimide groups[3][7]. This reversible characteristic is ingeniously exploited in the design of self-healing materials, recyclable polymer networks, and stimuli-responsive drug delivery vehicles[4][8].

This application note provides a comprehensive guide to the functionalization of polymers using (2E)-3-(2-Furyl)acryloyl chloride, a highly reactive and efficient furan-containing building block. We will detail the underlying reaction chemistry, provide a robust step-by-step protocol for modifying hydroxyl- and amine-containing polymers, outline rigorous characterization techniques, and discuss the subsequent application in Diels-Alder conjugations.

Part I: The Reagent - (2E)-3-(2-Furyl)acryloyl chloride

(2E)-3-(2-Furyl)acryloyl chloride (C₇H₅ClO₂) is a bifunctional molecule featuring a reactive furan ring and a highly electrophilic acyl chloride group. The acyl chloride is an excellent leaving group, making it highly susceptible to nucleophilic attack by alcohols, amines, and thiols present on polymer backbones or side chains[9][10]. This reactivity allows for the straightforward and covalent attachment of the furan moiety onto a wide array of polymeric scaffolds.

Causality Behind Reagent Choice: The selection of an acyl chloride as the reactive handle is deliberate. Compared to other activated carboxylic acid derivatives (e.g., NHS esters), acyl chlorides exhibit higher reactivity, often leading to faster reaction times and higher functionalization efficiencies, particularly with less nucleophilic groups like secondary alcohols[11]. However, this high reactivity necessitates stringent control over reaction conditions, specifically the exclusion of water, which would readily hydrolyze the acyl chloride back to its parent carboxylic acid.

Part II: Protocol for Polymer Functionalization

This protocol describes a general method for grafting (2E)-3-(2-Furyl)acryloyl chloride onto polymers containing nucleophilic groups such as hydroxyls (-OH) or primary/secondary amines (-NH₂/-NHR).

Experimental Workflow Overview

Caption: Workflow for furan-functionalization of polymers.

Materials and Reagents

-

Polymer: Any polymer with accessible hydroxyl or amine groups (e.g., Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate), Chitosan, hydroxyl-terminated Poly(caprolactone)). The polymer must be thoroughly dried under vacuum before use.

-

(2E)-3-(2-Furyl)acryloyl chloride: (MW: 156.57 g/mol ). Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). The choice depends on polymer solubility. Must be rated as anhydrous or freshly distilled.

-

Non-nucleophilic Base: Triethylamine (TEA) or Pyridine, freshly distilled.

-

Inert Gas: Nitrogen (N₂) or Argon (Ar).

-

Quenching Agent (Optional): Anhydrous methanol.

-

Precipitation/Washing Solvent: A non-solvent for the polymer (e.g., cold methanol, diethyl ether, or hexane).

-

Glassware: Schlenk flask or a three-neck round-bottom flask, dropping funnel, magnetic stirrer, and syringes/cannulas. All glassware must be oven- or flame-dried immediately before use.

Step-by-Step Methodology

-

Preparation and Setup:

-

Assemble the reaction flask under an inert atmosphere. Ensure all glassware is scrupulously dry.

-

In the reaction flask, dissolve the hydroxyl- or amine-containing polymer in the chosen anhydrous solvent.

-

Add a stoichiometric excess of the non-nucleophilic base (e.g., 1.5 to 2.0 equivalents relative to the reactive polymer groups). The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution:

-

Cool the polymer solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction between the highly reactive acyl chloride and the polymer's nucleophilic groups.

-

In a separate, dry flask under an inert atmosphere, dissolve (2E)-3-(2-Furyl)acryloyl chloride in a small amount of anhydrous solvent. The amount of acyl chloride should be a stoichiometric equivalent or a slight excess (e.g., 1.0 to 1.2 equivalents) relative to the target functional groups on the polymer.

-

Using a dropping funnel or syringe, add the acyl chloride solution dropwise to the stirring polymer solution over 30-60 minutes. A slow addition rate is essential to prevent localized overheating and potential side reactions.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

-

Remove the ice bath and let the reaction mixture warm to room temperature, stirring for another 12-24 hours to ensure complete conversion.

-

-

Work-up and Purification:

-

(Optional) Quench any unreacted acyl chloride by adding a small amount of anhydrous methanol and stirring for 30 minutes.

-

Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Slowly pour the filtered solution into a large volume of a stirred, cold non-solvent to precipitate the functionalized polymer. This step is vital for removing unreacted reagents, the base, and salts.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer multiple times with the non-solvent to remove any remaining impurities.

-

Dry the final furan-functionalized polymer under high vacuum to a constant weight.

-

Part III: Characterization and Validation

Confirming the successful covalent attachment of the furan moiety and quantifying the degree of substitution (DS) are essential for trustworthiness and reproducibility.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This is the most powerful technique for confirmation and quantification. The furan ring has three characteristic protons that appear in a distinct region of the spectrum.

-

Expected Signals: In a solvent like DMSO-d₆ or CDCl₃, the furan protons typically appear as multiplets or doublets of doublets in the range of δ 6.2-7.6 ppm[12][13]. Specifically, H5 (~7.5-7.6 ppm), H3 (~6.2-6.4 ppm), and H4 (~6.3-6.5 ppm) are key indicators of successful functionalization[12].

-

Quantification (DS): The degree of substitution can be calculated by comparing the integrated area of one of the furan proton signals (e.g., the H5 proton at ~7.5 ppm) to the integrated area of a characteristic proton signal from the polymer backbone that is known and remains unchanged.

DS (%) = [(Integral of Furan Proton / # of Furan Protons) / (Integral of Polymer Proton / # of Polymer Protons)] x 100%

-

-

FTIR Spectroscopy: Provides qualitative confirmation of the chemical transformation.

-

Key Changes: Look for the appearance of new peaks corresponding to the furan ring (e.g., C=C stretching around 1500-1600 cm⁻¹) and the newly formed ester (C=O stretch at ~1730 cm⁻¹) or amide (Amide I C=O stretch at ~1650 cm⁻¹) bond. Simultaneously, the broad -OH stretch (if applicable, ~3200-3500 cm⁻¹) on the starting polymer should diminish.

-

Data Presentation: Example Characterization Results

| Analysis Technique | Starting Polymer (e.g., PCL-diol) | Furan-Functionalized PCL | Rationale for Change |

| ¹H NMR | δ 3.65 (t, -CH₂OH ) | δ 7.55 (m, 1H, Furan H5) δ 6.40 (m, 1H, Furan H4) δ 6.25 (m, 1H, Furan H3) | Appearance of characteristic furan proton signals confirms covalent attachment[12]. |

| FTIR (cm⁻¹) | 3450 (broad, -OH) 1720 (C=O, ester) | No/Reduced -OH peak 1735 (C=O, new ester) 1580 (C=C, furan) | Disappearance of hydroxyl peak and appearance of furan ring vibrations indicate successful reaction. |

| Degree of Sub. | N/A | Calculated at 92% via ¹H NMR | High efficiency of the acyl chloride reaction under optimized conditions. |

Part IV: Application in Diels-Alder Conjugation

The primary application of the furan-functionalized polymer is its use as a scaffold for "clicking" on molecules containing a dienophile, most commonly a maleimide group.

Mechanism: The Furan-Maleimide Diels-Alder Reaction

This reaction involves the [4+2] cycloaddition between the electron-rich furan diene on the polymer and an electron-poor maleimide dienophile. The reaction is highly efficient and forms a stable bicyclic adduct, covalently linking the maleimide-containing molecule to the polymer[5][6][14].

Caption: Reversible Furan-Maleimide Diels-Alder Reaction.

Protocol: Conjugation with a Maleimide-Functionalized Molecule

-

Dissolution: Dissolve the furan-functionalized polymer in a suitable solvent (e.g., THF, Chloroform, or an aqueous buffer depending on solubility).

-

Addition of Dienophile: Add the maleimide-functionalized molecule (e.g., maleimide-PEG, a maleimide-tagged peptide, or a small molecule drug). A slight molar excess of the maleimide component (e.g., 1.1 equivalents per furan group) is often used to drive the reaction to completion.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C. The reaction progress can be monitored by ¹H NMR, observing the disappearance of the furan signals and the appearance of new signals corresponding to the bridged adduct protons.

-

Purification: The purification method depends on the conjugate. Dialysis is commonly used to remove unreacted small molecules, while size exclusion chromatography can be used for larger conjugates.

This straightforward conjugation chemistry opens up a vast array of applications, from creating targeted drug-polymer conjugates for cancer therapy to developing cross-linked hydrogels for tissue engineering[14][15].

Conclusion

The functionalization of polymers with (2E)-3-(2-Furyl)acryloyl chloride is a robust and highly efficient method for introducing the versatile furan moiety onto diverse macromolecular scaffolds. The high reactivity of the acyl chloride group ensures excellent conversion rates with both amine and hydroxyl nucleophiles, provided that anhydrous conditions are maintained. The resulting furan-functionalized polymers are powerful intermediates, primed for subsequent modification via the Diels-Alder reaction. This "click" capability, combined with its thermal reversibility, positions this chemistry as a critical tool for researchers and scientists developing next-generation smart materials, targeted therapeutics, and advanced drug delivery systems.

References

- Shi, M., & Shoichet, M. S. (2007). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation.

-

Gaina, C., Gaina, V., & Gandini, A. (2000). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules, 33(10), 3625–3630. [Link]

-

Gandini, A. (2005). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Polímeros, 15(2), 85-91. [Link]

-

Gautrot, J. E., et al. (2019). Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol). The Journal of Physical Chemistry C, 123(5), 3004–3014. [Link]

-

Shoichet Lab, University of Toronto. (n.d.). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. [Link]

-

Li, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 434. [Link]

-

Shi, M., & Shoichet, M. S. (2012). Furan-functionalized co-polymers for targeted drug delivery: caracterization, self-assembly and drug encapsulation. Journal of Biomaterials Science, Polymer Edition, 18(9), 1141-1154. [Link]

-

Gandini, A. (2005). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Polímeros: Ciência e Tecnologia, 15(2), 85-91. [Link]

-

Nifant'ev, I., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 13(6), 871. [Link]

-

Chen, Y.-L., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. [Link]

-

Maniar, D., et al. (2020). (a) ATR‐FTIR and (b) ¹H NMR spectra of the representative furan‐based copolyesters from DMFDCA, BHMF, and aliphatic diols. ResearchGate. [Link]

-

Wondraczek, H., et al. (2013). ¹³C NMR spectra of the mixed furan-functionalized polysaccharide carbamates (FPC) with additional solubilizing carbamate moieties, recorded in dimethylsulfoxide-d6 (DMSO). ResearchGate. [Link]

-

Strohriegl, P., & Schöberl, U. (1993). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Die Makromolekulare Chemie, 194(8), 2247-2260. [Link]

-

Le-Masle, A., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(44), 6649-6670. [Link]

-

Nsengiyumva, O., et al. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. Green Chemistry. [Link]

-

Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. [Link]

-

Nifant'ev, I., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. MDPI. [Link]

-

ResearchGate. (2013). How do I synthesize acryloyl chloride? [Link]

-

D'hooghe, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1943-1949. [Link]

-

TREA. (2024). Functionalized polymers. [Link]

Sources

- 1. blog.curapath.com [blog.curapath.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. redalyc.org [redalyc.org]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Functionalized polymers | TREA [trea.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Excess Thionyl Chloride from Furan Acryloyl Chloride

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of excess thionyl chloride (SOCl₂) following the synthesis of furan acryloyl chloride. The efficient removal of this reagent is critical for obtaining a pure product and ensuring the success of subsequent reactions. This document outlines common issues, provides detailed troubleshooting protocols, and explains the chemical principles behind the recommended procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from my furan acryloyl chloride product?

The two most prevalent methods for removing unreacted thionyl chloride are physical removal via distillation (including azeotropic distillation) and chemical quenching.[1] The selection of the appropriate method is contingent upon several factors, including the thermal stability of furan acryloyl chloride, the scale of your reaction, and the desired purity of the final product.[1]

Q2: My furan acryloyl chloride product is darkening or polymerizing upon heating to remove the thionyl chloride. What's happening?

Discoloration and polymerization are common indicators of product degradation.[2] Furan rings can be sensitive to acidic conditions and heat, which can lead to decomposition or polymerization, especially in the presence of trace impurities.[3] The acryloyl moiety is also susceptible to polymerization.[4][5] It is crucial to use the mildest effective temperature for thionyl chloride removal.

Q3: What are the critical safety precautions when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is imperative that all glassware is rigorously dried before use to prevent exothermic and uncontrolled reactions.[2]

Q4: How can I confirm the complete removal of thionyl chloride?

While the absence of the sharp, pungent odor of thionyl chloride is a preliminary sign, it is not a definitive confirmation of its complete removal.[1] For applications requiring high purity, analytical techniques are recommended. Fourier-transform infrared (FTIR) spectroscopy can be used to check for the disappearance of characteristic S=O stretches. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a sensitive method for detecting residual thionyl chloride.[1][6]

Troubleshooting and In-Depth Protocols

This section is divided into the primary methods for thionyl chloride removal, addressing common problems and providing step-by-step protocols.

Method 1: Distillation and Evaporation Techniques

Distillation is often preferred when the acyl chloride product is sensitive to water or other protic quenching agents.[1]

Troubleshooting Guide: Distillation

| Issue | Potential Cause | Recommended Solution |

| Product Decomposition (Darkening/Polymerization) | The distillation temperature is too high. Thionyl chloride decomposes above 140°C, but your furan acryloyl chloride may degrade at a lower temperature.[1] | Utilize vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a reduced temperature.[1][7] |

| Persistent Thionyl Chloride Contamination | Simple distillation may not be sufficient due to the proximity of boiling points or azeotrope formation. | Perform an azeotropic distillation with a dry, inert solvent like toluene.[2][8] The toluene-thionyl chloride azeotrope has a lower boiling point, facilitating removal.[2] Repeat the process by adding fresh toluene and evaporating under reduced pressure to "chase" out the remaining thionyl chloride.[9][10] |

| Rotary Evaporator Tubing Degradation | Acidic vapors (HCl and SO₂) from the hydrolysis of residual thionyl chloride with atmospheric moisture are corroding the tubing.[1] | Use chemically resistant tubing. Crucially, install a base trap (e.g., containing NaOH or KOH solution) between the rotary evaporator and the vacuum pump to neutralize acidic vapors and protect the pump.[1] |

Experimental Protocol: Azeotropic Removal of Thionyl Chloride

-

Initial Concentration: After the reaction is complete, remove the bulk of the excess thionyl chloride via simple distillation or by using a rotary evaporator with a base trap.[1][9]

-

Azeotropic Chase: Add a volume of dry toluene to the reaction flask containing the crude furan acryloyl chloride.[8]

-

Evaporation: Remove the toluene-thionyl chloride azeotrope under reduced pressure using a rotary evaporator.[2][8]

-

Repeat: Repeat the addition of dry toluene and subsequent evaporation two to three more times to ensure complete removal of residual thionyl chloride.[10]

-

Final Product: The resulting residue should be your furan acryloyl chloride, which can then be further purified if necessary.

Method 2: Chemical Quenching

Chemical quenching is a viable option when your product is stable to an aqueous workup and is often simpler for smaller-scale reactions.[1]

Troubleshooting Guide: Chemical Quenching

| Issue | Potential Cause | Recommended Solution |

| Vigorous/Uncontrolled Quenching Reaction | The reaction of thionyl chloride with the quenching agent is highly exothermic.[2] | Perform the quench at a low temperature (e.g., in an ice bath). Add the reaction mixture dropwise to the quenching solution with vigorous stirring to effectively dissipate the heat generated.[1] |

| Product Hydrolysis | Furan acryloyl chloride, being an acyl chloride, will react with water.[4][5] | If your product is highly sensitive to hydrolysis, quenching may not be the ideal method. If some hydrolysis is acceptable, minimize contact time with the aqueous phase by performing the extraction step promptly after quenching. |

| Acidic Aqueous Layer After Quenching | An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.[1] | Add more of the basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is neutral or slightly basic, as confirmed with pH paper.[1] |

| Difficulty in Separating Organic and Aqueous Layers | Emulsion formation can occur, especially with vigorous stirring. | Add a saturated brine solution to help break the emulsion and facilitate phase separation. |

Experimental Protocol: Quenching with Saturated Sodium Bicarbonate

-

Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring.[1]

-

Slow Addition: Slowly and dropwise, add the reaction mixture containing the furan acryloyl chloride and excess thionyl chloride to the cold, stirred sodium bicarbonate solution.[1] Control the addition rate to maintain the temperature of the quenching solution below 20°C.

-

Neutralization: Continue adding the reaction mixture until all of it has been quenched. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic.[1]

-

Extraction: Promptly transfer the mixture to a separatory funnel. Extract the furan acryloyl chloride with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate method for removing excess thionyl chloride.

Caption: Decision tree for selecting a purification method.

References

- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.

- Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.

- Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. (2017). ACS Publications.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.